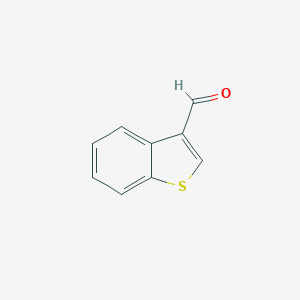

1-Benzothiophene-3-carbaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJLPQCBTBZTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280832 | |

| Record name | 1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-20-4 | |

| Record name | Benzo[b]thiophene-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5381-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)thiophene-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophene-3-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzo(b)thiophene-3-carboxaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88C6MH2ME3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzo B Thiophene 3 Carbaldehyde and Its Derivatives

Oxidative Approaches to Benzo[b]thiophene-3-carbaldehyde Synthesis

Oxidative methods provide a direct route to benzo[b]thiophene-3-carbaldehyde from readily available precursors. A key strategy involves the selective oxidation of a methyl group at the C3 position of the benzo[b]thiophene ring system.

Oxidation of 3-Methylbenzo[b]thiophene (B106505) Precursors

The conversion of 3-methylbenzo[b]thiophene to benzo[b]thiophene-3-carbaldehyde is a classic example of benzylic oxidation. One of the most effective reagents for this transformation is selenium dioxide (SeO₂). This method, often referred to as the Riley oxidation, allows for the selective oxidation of an activated methyl group to an aldehyde. The reaction is typically carried out in a suitable solvent, such as dioxane or a mixture of acetic acid and water, under reflux conditions. The selenium dioxide is reduced to elemental selenium, which precipitates from the reaction mixture.

The mechanism involves an initial ene reaction between the 3-methylbenzo[b]thiophene and selenium dioxide, followed by a wikipedia.org-sigmatropic rearrangement to form an intermediate which, upon hydrolysis, yields the desired aldehyde. This method is valued for its reliability in oxidizing methyl groups attached to aromatic and heteroaromatic rings.

Table 1: Oxidation of 3-Methylbenzo[b]thiophene

| Precursor | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Methylbenzo[b]thiophene | Selenium Dioxide (SeO₂) | Dioxane/Water | Reflux | Benzo[b]thiophene-3-carbaldehyde | Moderate to Good |

| 3-Methylbenzo[b]thiophene | Selenium Dioxide (SeO₂) | Acetic Anhydride | Reflux | Benzo[b]thiophene-3-carbaldehyde | Variable |

Condensation and Cyclization Strategies in Benzo[b]thiophene-3-carbaldehyde Formation

Building the benzo[b]thiophene ring system through condensation and cyclization reactions is a fundamental approach. These methods often start from acyclic or simpler cyclic precursors and construct the target heterocycle with the desired functionality in place.

Synthesis via Thiophene (B33073) Derivatives

One established strategy involves the construction of the benzo[b]thiophene skeleton from appropriately substituted benzene (B151609) derivatives that already contain the sulfur atom and a side chain that can be cyclized. A classic example is the reaction of a 2-halobenzaldehyde with an ethyl thioglycolate. In this sequence, the thioglycolate first displaces the halide via nucleophilic aromatic substitution. The resulting intermediate then undergoes an intramolecular condensation reaction, typically base-catalyzed, to form the thiophene ring fused to the benzene ring. Subsequent hydrolysis and decarboxylation steps can lead to the benzo[b]thiophene core, which may then be formylated.

Alternatively, direct formylation of the pre-formed benzo[b]thiophene ring system is a common and powerful method. The Vilsmeier-Haack reaction is a widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net The electrophilic iminium salt attacks the benzo[b]thiophene ring, preferentially at the electron-rich 3-position, to form an intermediate that is hydrolyzed to yield benzo[b]thiophene-3-carbaldehyde. The reaction conditions are generally mild and the reagents are readily available.

Table 2: Vilsmeier-Haack Formylation of Benzo[b]thiophene

| Substrate | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzo[b]thiophene | POCl₃, DMF | 0 °C to room temp. | Benzo[b]thiophene-3-carbaldehyde | High |

Advanced Cyclization Techniques

Modern organic synthesis has seen the development of advanced cyclization methods that offer greater efficiency and control. Electrophilic cyclization of o-alkynyl thioanisoles represents a powerful strategy for constructing the benzo[b]thiophene core. organic-chemistry.orgnih.gov In this approach, a terminal alkyne is coupled to an ortho-iodothioanisole via a Sonogashira coupling. The resulting o-alkynyl thioanisole (B89551) is then treated with an electrophile, such as iodine (I₂) or N-bromosuccinimide (NBS). nih.gov The electrophile activates the alkyne towards intramolecular attack by the sulfur nucleophile, leading to the formation of a 3-halobenzo[b]thiophene derivative. nih.gov This halogenated intermediate can then be further functionalized, for instance, by conversion to an organometallic reagent followed by quenching with a formylating agent to introduce the 3-carbaldehyde group.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has revolutionized C-C and C-H bond formation, and these methods have been applied to the synthesis of benzo[b]thiophene derivatives. These routes can offer high selectivity and functional group tolerance.

Palladium-Catalyzed Oxidative Cyclization

While direct palladium-catalyzed formylation of the benzo[b]thiophene C3-H bond is challenging, a multi-step strategy involving palladium catalysis is feasible. A common approach begins with the synthesis of a 3-halobenzo[b]thiophene, which can be prepared via methods like electrophilic cyclization as described previously. This 3-halobenzo[b]thiophene can then serve as a substrate in a palladium-catalyzed carbonylation or formylation reaction.

For example, 3-bromobenzo[b]thiophene can be subjected to a palladium-catalyzed formylation using a carbon monoxide source. Modern variations of this reaction avoid the use of highly toxic gaseous CO by employing CO surrogates. One such method involves using formic acid as the source of CO in a reductive carbonylation process. organic-chemistry.org Another approach is the palladium-catalyzed formylation of aryl halides with isocyanides, such as tert-butyl isocyanide, in the presence of a hydrosilane. organic-chemistry.org These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand. The catalytic cycle involves oxidative addition of the palladium(0) species to the C-Br bond, followed by insertion of the CO surrogate and subsequent reductive elimination to yield the aldehyde product. nih.govresearchgate.net

Table 3: Potential Palladium-Catalyzed Formylation

| Substrate | CO Source/Reagent | Catalyst/Ligand | Product |

|---|---|---|---|

| 3-Bromobenzo[b]thiophene | Formic Acid (HCOOH) | Pd(OAc)₂ / Phosphine Ligand | Benzo[b]thiophene-3-carbaldehyde |

| 3-Bromobenzo[b]thiophene | tert-Butyl Isocyanide / Et₃SiH | Pd(OAc)₂ / JohnPhos | Benzo[b]thiophene-3-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of benzo[b]thiophene-3-carbaldehyde derivatives, these reactions are instrumental in introducing aryl substituents at the C2 position of the benzo[b]thiophene core.

One notable example involves the direct C2-arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. This reaction proceeds via a C-H activation mechanism, catalyzed by a palladium(II) species. The reaction typically employs a palladium catalyst such as palladium(II) acetate, in the presence of a copper salt co-oxidant and a base. This methodology allows for the synthesis of a variety of 2-arylbenzo[b]thiophene 1,1-dioxide derivatives in good yields. nih.govacs.org

The scope of this reaction is broad, accommodating a range of substituents on the arylboronic acid partner. Both electron-donating and electron-withdrawing groups on the aryl ring are generally well-tolerated, leading to the corresponding 2-arylbenzo[b]thiophene 1,1-dioxide products.

Table 1: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Phenylbenzo[b]thiophene 1,1-dioxide | 75 |

| 2 | p-Tolylboronic acid | 2-(p-Tolyl)benzo[b]thiophene 1,1-dioxide | 78 |

| 3 | m-Tolylboronic acid | 2-(m-Tolyl)benzo[b]thiophene 1,1-dioxide | 75 |

| 4 | 3,4-Dimethylphenylboronic acid | 2-(3,4-Dimethylphenyl)benzo[b]thiophene 1,1-dioxide | 73 |

| 5 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide | 65 |

Reaction conditions: Benzo[b]thiophene 1,1-dioxide, arylboronic acid, Pd(OAc)₂, Cu(OAc)₂, pyridine (B92270), 1,4-dioxane, 100 °C.

Phosphine-Free Palladium Coupling Approaches

In recent years, there has been a significant drive towards the development of more sustainable and cost-effective catalytic systems. Phosphine ligands, while highly effective in many palladium-catalyzed reactions, can be expensive, air-sensitive, and toxic. Consequently, phosphine-free palladium coupling methods have emerged as an attractive alternative.

For the synthesis of benzo[b]thiophene derivatives, phosphine-free palladium catalysis has been successfully applied to direct C-H arylation reactions. These methods often utilize simple palladium salts, such as palladium(II) acetate, without the need for additional phosphine ligands. The reactions are typically carried out in a suitable solvent, often in the presence of a base and sometimes with an additive to promote the catalytic cycle.

Research has demonstrated the direct 2-arylation of thiophene using a low loading of a phosphine-free palladium catalyst. researchgate.net This approach involves the coupling of thiophene with various aryl bromides in the presence of palladium(II) acetate and a base like potassium acetate in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). This methodology has been shown to be effective for a range of aryl bromides, including those with electron-withdrawing and electron-donating groups. While this example focuses on thiophene, the principles are applicable to the arylation of the benzo[b]thiophene scaffold.

Furthermore, the aforementioned C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids can also be conducted under phosphine-free conditions, highlighting the versatility of this approach. nih.govacs.org The absence of phosphine ligands simplifies the reaction setup and purification procedures, making it a more practical method for the synthesis of these compounds. A catalytic system capable of promoting the β-arylation of benzo[b]thiophenes at room temperature without phosphine ligands has also been reported. acs.org

Aryne Reaction-Based Syntheses of Benzo[b]thiophenes

Aryne chemistry offers a unique and powerful strategy for the construction of substituted aromatic and heteroaromatic systems. In the synthesis of benzo[b]thiophenes, the reaction of arynes with alkynyl sulfides provides a direct and efficient one-step route to 3-substituted benzo[b]thiophenes. nih.govsemanticscholar.orgrsc.orgresearchgate.netrsc.org

This methodology involves the in-situ generation of a reactive aryne intermediate from a suitable precursor, such as an o-silylaryl triflate, in the presence of an alkynyl sulfide. The aryne then undergoes a cascade of reactions, including C-S bond formation, C-C bond formation, protonation, and elimination, to afford the desired benzo[b]thiophene product. A key advantage of this method is the ability to introduce a variety of substituents at the 3-position of the benzo[b]thiophene ring, depending on the structure of the starting alkynyl sulfide. nih.gov

The reaction exhibits good functional group tolerance, allowing for the synthesis of a diverse range of 3-substituted benzo[b]thiophenes with various electronic and steric properties. nih.govrsc.org

Table 2: Aryne Reaction-Based Synthesis of 3-Substituted Benzo[b]thiophenes

| Entry | Aryne Precursor | Alkynyl Sulfide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(Trimethylsilyl)phenyl triflate | Ethyl (p-tolyl)ethynyl sulfide | 3-(p-Tolyl)benzo[b]thiophene | 85 |

| 2 | 2-(Trimethylsilyl)phenyl triflate | Ethyl (4-methoxyphenyl)ethynyl sulfide | 3-(4-Methoxyphenyl)benzo[b]thiophene | 81 |

| 3 | 2-(Trimethylsilyl)phenyl triflate | Ethyl (4-chlorophenyl)ethynyl sulfide | 3-(4-Chlorophenyl)benzo[b]thiophene | 78 |

| 4 | 2-(Trimethylsilyl)phenyl triflate | Ethyl phenylethynyl sulfide | 3-Phenylbenzo[b]thiophene | 83 |

| 5 | 2-Chloro-6-(trimethylsilyl)phenyl triflate | Ethyl (p-tolyl)ethynyl sulfide | 4-Chloro-3-(p-tolyl)benzo[b]thiophene | 91 |

Reaction conditions: Aryne precursor, alkynyl sulfide, CsF, acetonitrile, 80 °C.

Functionalization and Derivatization Strategies for Benzo[b]thiophene-3-carbaldehyde

The aldehyde functionality at the 3-position of the benzo[b]thiophene ring is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Aldehyde Group Transformations

The oxidation of the aldehyde group in benzo[b]thiophene-3-carbaldehyde to a carboxylic acid provides access to benzo[b]thiophene-3-carboxylic acid and its derivatives. These carboxylic acids are valuable intermediates for the synthesis of amides, esters, and other functional groups.

While specific experimental details for the direct oxidation of benzo[b]thiophene-3-carbaldehyde are not extensively detailed in the provided search results, the synthesis of benzo[b]thiophene-3-carboxylic acid derivatives is a common transformation in organic chemistry. nih.govresearchgate.net Standard oxidizing agents for the conversion of aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Ag₂O), can be employed. The choice of oxidant and reaction conditions would depend on the presence of other sensitive functional groups in the molecule.

For instance, a general procedure for the synthesis of a carboxylic acid from a related benzo[b]thiophene derivative involves the hydrolysis of an ester precursor under basic or acidic conditions. If starting from the aldehyde, a two-step process involving oxidation to the carboxylic acid followed by esterification or amidation would be employed to generate a variety of derivatives.

Table 3: Representative Oxidation of an Aldehyde to a Carboxylic Acid

| Starting Material | Oxidizing Agent | Product | General Yield Range |

|---|---|---|---|

| Aromatic Aldehyde | KMnO₄ | Aromatic Carboxylic Acid | Moderate to High |

| Aromatic Aldehyde | Jones Reagent | Aromatic Carboxylic Acid | Good to Excellent |

| Aromatic Aldehyde | Ag₂O | Aromatic Carboxylic Acid | Good to Excellent (milder conditions) |

These are general conditions for the oxidation of aromatic aldehydes and serve as a reference for the transformation of benzo[b]thiophene-3-carbaldehyde.

The reduction of the aldehyde group in benzo[b]thiophene-3-carbaldehyde yields the corresponding primary alcohol, (benzo[b]thiophen-3-yl)methanol. This transformation is a fundamental process in organic synthesis, providing access to a key intermediate for further functionalization.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol (B145695). It selectively reduces aldehydes and ketones without affecting other functional groups such as esters or amides.

Lithium aluminum hydride is a much stronger reducing agent and is capable of reducing a wider range of carbonyl compounds, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones. masterorganicchemistry.comic.ac.uk Due to its high reactivity with protic solvents, LiAlH₄ reductions are carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 4: Reduction of Benzo[b]thiophene-3-carbaldehyde to (Benzo[b]thiophen-3-yl)methanol

| Reducing Agent | Solvent | General Reaction Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | (Benzo[b]thiophen-3-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 °C to Room Temperature | (Benzo[b]thiophen-3-yl)methanol |

These are typical conditions for the reduction of aromatic aldehydes.

Derivatization through Condensation Reactions

Condensation reactions are a cornerstone in the derivatization of benzo[b]thiophene-3-carbaldehyde, leveraging the electrophilicity of the aldehyde carbonyl carbon. These reactions involve the combination of two molecules with the elimination of a small molecule, typically water, to form a new, more complex structure. This approach is widely used to synthesize a variety of derivatives, including imines, hydrazones, and chalcones, by reacting the aldehyde with nucleophilic partners.

Imine and Hydrazone Formation

The aldehyde functional group of benzo[b]thiophene-3-carbaldehyde readily reacts with primary amines and hydrazines (or their derivatives) to form imines (also known as Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition to the carbonyl group, followed by the elimination of water.

The formation of hydrazones is a key step in the synthesis of various heterocyclic compounds. For example, reacting benzo[b]thiophene-3-carbaldehyde with hydrazides under reflux conditions in a suitable solvent like ethanol yields the corresponding acylhydrazone. This reaction is fundamental for creating precursors to more complex heterocyclic systems.

Table 1: Examples of Imine and Hydrazone Formation Reactants

| Reactant | Product Type |

|---|---|

| Primary Amines (R-NH₂) | Imine / Schiff Base |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone |

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone or another aldehyde that possesses α-hydrogens. Benzo[b]thiophene-3-carbaldehyde serves as the aldehyde component in this reaction to produce α,β-unsaturated ketones, commonly known as chalcones. These chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds.

The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH) or pyrrolidine (B122466), in an alcoholic solvent at room temperature. nih.gov The base deprotonates the α-carbon of the ketone, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of benzo[b]thiophene-3-carbaldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the final chalcone (B49325) product. nih.govresearchgate.net Studies have shown that while KOH catalysis is faster, pyrrolidine catalysis can lead to better yields. nih.gov

Table 2: Synthesis of Benzo[b]thiophene-based Chalcones via Claisen-Schmidt Condensation nih.gov

| Ketone Reactant | Catalyst | Product Name |

|---|---|---|

| 2-hydroxyacetophenone | KOH / Pyrrolidine | (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

| 2-aminoacetophenone | KOH / Pyrrolidine | (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one |

Aldol Reactions

Aldol reactions involving benzo[b]thiophene-3-carbaldehyde are a crucial method for carbon-carbon bond formation. As the aldehyde component lacks α-hydrogens, it can only act as an electrophile in these reactions. The Claisen-Schmidt condensation described previously is a specific type of crossed aldol reaction. In a more general sense, the reaction involves the nucleophilic addition of an enol or enolate ion (from a ketone or another aldehyde) to the carbonyl group of benzo[b]thiophene-3-carbaldehyde. The initial product is a β-hydroxy carbonyl compound, known as an aldol adduct. This adduct can often be readily dehydrated, especially under basic or acidic conditions, to yield an α,β-unsaturated carbonyl compound. This dehydration step is typically favored due to the formation of a conjugated system.

Michael Addition Reactions

The α,β-unsaturated carbonyl system of chalcones derived from benzo[b]thiophene-3-carbaldehyde serves as an excellent Michael acceptor. This allows for 1,4-conjugate addition reactions with a variety of nucleophiles (Michael donors). A significant application of this reactivity is in the synthesis of five-membered heterocyclic rings, such as pyrazolines.

The reaction of a benzo[b]thiophene-based chalcone with hydrazine or its derivatives, such as phenylhydrazine, in a solvent like glacial acetic acid or ethanol, leads to the formation of pyrazoline derivatives. researchgate.netnih.gov The reaction mechanism is believed to proceed via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. These pyrazoline-benzothiophene hybrids are of interest for their potential biological activities. nih.gov

Nucleophilic Substitution Reactions on Substituted Derivatives (e.g., Bromine)

Nucleophilic substitution reactions on the benzo[b]thiophene core, particularly on halogenated derivatives, provide a powerful tool for introducing a wide range of functional groups. For instance, 3-bromobenzo[b]thiophene derivatives can undergo palladium-catalyzed cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds.

A notable example is the Buchwald-Hartwig amination, where a 3-bromo-2-(alkoxycarbonyl)benzo[b]thiophene can be coupled with an aniline (B41778) derivative. This reaction typically employs a palladium catalyst like palladium(II) acetate (Pd(OAc)₂), a phosphine ligand such as BINAP, and a base like cesium carbonate (Cs₂CO₃) in a solvent such as toluene. This methodology allows for the synthesis of 3-anilinobenzo[b]thiophene derivatives, which are scaffolds found in potent anticancer agents.

Synthesis of Spiroheterocyclic Frameworks

Benzo[b]thiophene-3-carbaldehyde is a valuable precursor for the construction of complex, multi-cyclic spiroheterocyclic frameworks. These structures, where two rings share a single common atom, are of significant interest in medicinal chemistry. A key strategy for their synthesis is the 1,3-dipolar cycloaddition reaction.

In this approach, a chalcone derived from benzo[b]thiophene-3-carbaldehyde acts as the dipolarophile. An azomethine ylide, generated in situ from the condensation of isatin (B1672199) (or a substituted isatin) and an α-amino acid like thioproline, serves as the 1,3-dipole. The cycloaddition reaction proceeds through a one-pot, multi-component process where the chalcone, isatin, and amino acid are refluxed in a solvent like methanol. nih.gov This reaction leads to the formation of highly substituted spiro[indoline-3,5'-pyrrolo[1,2-c]thiazole] derivatives, fusing the benzo[b]thiophene, oxindole, and pyrrolothiazole ring systems into a single, complex molecule with high regio- and diastereoselectivity. nih.gov

Advanced Research Applications of Benzo B Thiophene 3 Carbaldehyde in Diverse Scientific Disciplines

Applications in Medicinal Chemistry and Drug Discovery

The benzo[b]thiophene scaffold is a prominent feature in numerous pharmacologically active compounds. ktu.eduijpsjournal.com Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. ijpsjournal.comresearchgate.net Benzo[b]thiophene-3-carbaldehyde, in particular, serves as a crucial intermediate for the synthesis of these diverse and potent molecules. chemimpex.com

Benzo[b]thiophene-3-carbaldehyde as a Bioisostere of Benzene (B151609)

In medicinal chemistry, the concept of bioisosterism involves the substitution of a functional group or moiety with another that has similar physical and chemical properties, with the goal of enhancing the compound's biological activity or optimizing its pharmacokinetic profile. nih.gov The benzo[b]thiophene ring system is often employed as a bioisostere of benzene and other aromatic rings like naphthalene. researchgate.net This is because the thiophene (B33073) ring, fused to the benzene ring, can mimic the steric and electronic characteristics of a phenyl group while introducing different properties such as polarity and metabolic stability. researchgate.net This strategic replacement can lead to improved potency, selectivity, and reduced toxicity in drug candidates.

Design and Synthesis of Novel Pharmacophores

Benzo[b]thiophene-3-carbaldehyde is a key starting material in the design and synthesis of new pharmacophores—the essential molecular features responsible for a drug's biological activity. chemimpex.com Its aldehyde functional group is highly reactive and allows for a variety of chemical transformations, including condensation and nucleophilic addition reactions. chemimpex.com This reactivity enables chemists to construct a library of diverse molecular scaffolds. For instance, it has been used to synthesize novel benzo[b]thiophene-based hybrids and fused pyridine (B92270) derivatives through domino reactions, demonstrating its utility in creating complex and biologically active molecules. malayajournal.orgresearchgate.netnih.gov

Targeting Biological Activities via Functionalization

The therapeutic potential of the benzo[b]thiophene core can be precisely tuned through chemical functionalization. By modifying the benzo[b]thiophene-3-carbaldehyde molecule, researchers can develop derivatives that target specific biological pathways or receptors. ktu.edu For example, various derivatives have been synthesized and tested for local anesthetic, anticholinergic, and antihistaminic activities. nih.gov Furthermore, combining the benzo[b]thiophene nucleus with other functional groups, such as acylhydrazones, has led to the development of new compounds with potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. nih.gov This highlights the scaffold's versatility and its importance in developing targeted therapies. ktu.edu

Investigation of Anticancer Agents

The development of anticancer agents is a major focus of research involving benzo[b]thiophene derivatives. ktu.eduijpsjournal.com These compounds have shown promise in targeting various mechanisms involved in cancer cell proliferation and survival. Organoruthenium complexes incorporating benzo[b]thiophene-based thiosemicarbazone ligands have demonstrated significant cytotoxicity against ovarian cancer cell lines, in some cases exceeding the effectiveness of commercial anticancer drugs. nih.govsemanticscholar.org Chalcone (B49325) derivatives synthesized from thiophene-2-carbaldehydes have also shown potent antiproliferative activity against human colon cancer cells. researchgate.netrasayanjournal.co.in

| Derivative Class | Target | Cancer Cell Lines | Key Findings |

|---|---|---|---|

| Organoruthenium (II) Complexes | General Cytotoxicity | OVCAR-3, A2780 (Ovarian) | Complex K2 showed higher toxicity than commercial agents Oxalpin and Carbodex. nih.gov |

| 3-Aryl Thiophene Chalcones | Antiproliferative Activity | HCT-15 (Colon) | Compound 5a showed superior activity (IC50 = 21 µg/mL) compared to the reference drug doxorubicin (B1662922) (IC50 = 25 µg/mL). rasayanjournal.co.in |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes | Tubulin Polymerization | K562 (Leukemia) | Arrested cells in the G2-M phase via microtubule depolymerization. nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK Pathway | MDA-MB-231, MCF-7 (Breast) | Compound b19 significantly inhibited proliferation, migration, and invasion. researchgate.nettandfonline.com |

One of the key mechanisms by which benzo[b]thiophene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. ktu.edu Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. Several series of benzo[b]thiophene derivatives have been identified as potent inhibitors of this process. nih.govscispace.com

For example, compounds based on the 3-aroyl-2-arylbenzo[b]thiophene skeleton have been discovered as a new class of tubulin polymerization inhibitors. nih.govscispace.com Similarly, 2- and 3-aminobenzo[b]thiophene derivatives have been shown to interact strongly with tubulin at the colchicine (B1669291) binding site, leading to potent antiproliferative activity at subnanomolar concentrations. acs.orgnih.gov Research into 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives has further established that substitutions on the benzo[b]thiophene ring can significantly influence their activity, with methoxy (B1213986) groups at the C-4, C-6, or C-7 positions yielding the best results. nih.gov These compounds effectively arrest cancer cells in the G2-M phase of the cell cycle. nih.gov

| Compound Series | Mechanism | Key Feature | Reference |

|---|---|---|---|

| 3-Aroyl-2-arylbenzo[b]thiophenes | Inhibition of tubulin polymerization | Lead compound increased mitotic index in CA46 Burkitt lymphoma cells. | nih.gov |

| 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes | Binds to the colchicine site of tubulin | Inhibits cancer cell growth at subnanomolar concentrations. | acs.orgnih.gov |

| 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes | Microtubule depolymerization | Methoxy group at C-4, C-6, or C-7 enhances activity. | nih.gov |

The RhoA/ROCK signaling pathway plays a crucial role in cellular processes that drive tumor growth and metastasis, making it an attractive target for anticancer drug development. researchgate.nettandfonline.comnih.gov Recent research has focused on synthesizing benzo[b]thiophene derivatives that can inhibit this pathway.

A notable study involved the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. researchgate.nettandfonline.com Within this series, a specific compound, designated b19, demonstrated significant activity. researchgate.nettandfonline.com Compound b19 was found to inhibit the proliferation, migration, and invasion of MDA-MB-231 human breast cancer cells and also promoted apoptosis. tandfonline.comnih.govnih.gov The mechanism of action was confirmed to be through the RhoA/ROCK pathway, as evidenced by the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation in the cancer cells. researchgate.nettandfonline.com This line of research provides a valuable reference for the future development of anticancer agents specifically targeting Rho-family GTPases. nih.gov

Development of Antimicrobial Compounds

The benzo[b]thiophene nucleus is a key pharmacophore in numerous compounds exhibiting antimicrobial properties. Researchers have utilized benzo[b]thiophene-3-carbaldehyde as a precursor to synthesize a variety of derivatives, including chalcones, Schiff bases, and pyrimidines, which have been evaluated for their efficacy against a spectrum of microbial pathogens.

One area of investigation involves the synthesis of heteroaryl chalcones. Through a Claisen-Schmidt condensation reaction of benzo[b]thiophene-3-carbaldehyde with substituted acetophenones, researchers have developed chalcone derivatives that demonstrate notable antibacterial activity. For instance, a study highlighted the synthesis and characterization of (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one. Subsequent antibacterial screening of these and related chalcones revealed that compounds bearing electron-withdrawing groups tend to exhibit excellent to moderate antibacterial activity. fishersci.ca This suggests that the electronic properties of the substituents on the chalcone framework play a crucial role in their antimicrobial efficacy.

The following table summarizes the antibacterial activity of selected chalcone derivatives synthesized from benzo[b]thiophene-3-carbaldehyde.

| Compound | Substituent Group | Antibacterial Activity |

| (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 2-hydroxyphenyl | Moderate |

| (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one | 2-aminophenyl | Moderate to Good |

| Chalcone with electron-withdrawing group | Varies | Excellent to Moderate |

| Chalcone with electron-releasing group | Varies | Moderate |

Cholinesterase Inhibitory Studies

Derivatives of benzo[b]thiophene-3-carbaldehyde have shown significant promise as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease.

Recent research has focused on the synthesis and evaluation of novel Schiff base compounds derived from benzo[b]thiophene-3-carboxaldehyde hydrazones. medchemexpress.com In one study, two such benzothiophene (B83047) Schiff bases were investigated for their in vitro inhibitory effects on AChE and BChE. The results were compelling, with the compounds demonstrating potent inhibitory activity against both enzymes. Specifically, the Ki values for acetylcholinesterase were in the nanomolar range, recorded at 1.31 ± 0.39 nM and 2.16 ± 1.01 nM for the two compounds, respectively. medchemexpress.com Similarly, potent inhibition was observed for butyrylcholinesterase, with Ki values of 1.80 ± 0.27 nM and 2.01 ± 1.67 nM. medchemexpress.com These findings indicate that the synthesized Schiff bases are more potent inhibitors of cholinesterases when compared to the standard drug Tacrine. medchemexpress.com

Furthermore, benzo[b]thiophene-chalcone hybrids have also been explored as cholinesterase inhibitors. While some studies focus on derivatives from the 2-acylbenzothiophene series, the underlying principle of combining the benzo[b]thiophene scaffold with a chalcone moiety has proven effective in enzyme inhibition. chemimpex.comsigmaaldrich.comtcichemicals.comresearchgate.netnih.govnih.gov These hybrid molecules are designed to interact with both the catalytic and peripheral anionic sites of the cholinesterase enzymes, leading to enhanced inhibitory activity.

The table below presents the inhibitory data for Schiff bases derived from benzo[b]thiophene-3-carbaldehyde against cholinesterases.

| Compound | Enzyme | Ki Value (nM) |

| Benzothiophene Schiff Base 1a | Acetylcholinesterase (AChE) | 2.16 ± 1.01 |

| Benzothiophene Schiff Base 1b | Acetylcholinesterase (AChE) | 1.31 ± 0.39 |

| Benzothiophene Schiff Base 1a | Butyrylcholinesterase (BChE) | 2.01 ± 1.67 |

| Benzothiophene Schiff Base 1b | Butyrylcholinesterase (BChE) | 1.80 ± 0.27 |

Role as a Biochemical Reagent in Life Science Research

In the realm of life science research, benzo[b]thiophene-3-carbaldehyde serves as a crucial biochemical reagent, primarily functioning as a versatile building block for the synthesis of a wide array of biologically active molecules. medchemexpress.com Its utility stems from the reactive aldehyde group, which readily participates in various chemical transformations, allowing for the construction of more complex molecular architectures.

This compound is a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com The benzo[b]thiophene core is a privileged structure in medicinal chemistry, and the 3-carbaldehyde derivative provides a convenient handle to introduce diverse functionalities. This enables the systematic exploration of structure-activity relationships in drug discovery programs. For example, its role in synthesizing the aforementioned antimicrobial and cholinesterase-inhibiting compounds highlights its significance as a starting material for creating molecules with specific biological targets.

While not typically used as a direct probe or assay component itself, its importance lies in its capacity to generate novel compounds that are then employed in biological and biochemical studies. The stability and reactivity of benzo[b]thiophene-3-carbaldehyde facilitate the creation of libraries of derivatives for high-throughput screening, accelerating the discovery of new lead compounds for therapeutic development.

Applications in Materials Science and Organic Electronics

The unique electronic and photophysical properties of the benzo[b]thiophene ring system have made its derivatives, including those synthesized from benzo[b]thiophene-3-carbaldehyde, attractive candidates for applications in materials science and organic electronics.

Development of Organic Semiconductors

Benzo[b]thiophene-3-carbaldehyde is explored for its potential in creating conductive polymers and organic semiconductors, which are essential components in modern electronics and energy storage devices. chemimpex.com The fused aromatic system of the benzo[b]thiophene moiety provides good charge transport characteristics. By chemically modifying the 3-carbaldehyde position, researchers can tune the electronic properties of the resulting materials, such as their energy levels (HOMO/LUMO) and charge carrier mobility. This tunability is critical for optimizing the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Polymer Synthesis and Functional Polymers

The aldehyde functionality of benzo[b]thiophene-3-carbaldehyde allows for its incorporation into polymer chains through various polymerization reactions. This leads to the creation of functional polymers with tailored properties. For instance, it can be used to synthesize polymers containing the benzo[b]thiophene unit in the main chain or as a pendant group. These polymers can exhibit interesting optical and electronic properties, making them suitable for applications in sensors, electronic devices, and specialty coatings. The ability to introduce the benzo[b]thiophene motif into a polymer backbone allows for the combination of the desirable properties of the heterocyclic unit with the processability and mechanical flexibility of polymers.

Fluorescent Materials and Dyes

Benzo[b]thiophene-3-carbaldehyde serves as a precursor in the production of fluorescent dyes and materials. chemimpex.com The extended π-conjugated system of the benzo[b]thiophene core often imparts fluorescent properties to its derivatives. By reacting the aldehyde group with various nucleophiles, a diverse range of fluorescent molecules can be synthesized. These materials are essential for applications such as bioimaging, where they can be used as fluorescent probes to visualize biological processes, and in optical sensors for the detection of specific analytes. The ability to modify the chemical structure of the dyes derived from benzo[b]thiophene-3-carbaldehyde allows for the fine-tuning of their absorption and emission wavelengths to suit specific applications.

Conductive Polymers

Benzo[b]thiophene-3-carbaldehyde serves as a valuable monomer unit in the synthesis of novel conductive polymers due to its inherent electronic properties. chemimpex.com The aromatic benzothiophene core provides a conjugated system that can facilitate charge transport, a key characteristic of conductive materials. Researchers have explored the incorporation of this moiety into polymer backbones to create materials with tailored electronic and optical characteristics.

One area of investigation involves the synthesis of copolymers that integrate the benzo[b]thiophene structure. For instance, a copolymer of benzaldehyde (B42025) and thiophene has been synthesized and its electrical properties studied. The resulting poly(benzaldehyde-co-thiophene) exhibits semiconducting behavior with an electrical conductivity of approximately 3.40 × 10⁻⁴ S/cm. springerprofessional.de Further research has shown that the conductivity of such copolymers can be enhanced by creating composites with metal oxides. When poly(benzaldehyde-co-thiophene) was combined with tin dioxide (SnO₂), a notable increase in electrical conductivity was observed. Specifically, a composite containing 3% SnO₂ demonstrated an electrical conductivity of up to 3.95 × 10⁻³ S/cm. springerprofessional.de

These findings highlight the potential of utilizing benzo[b]thiophene-3-carbaldehyde and its derivatives in the design of new conductive polymers and composites for applications in electronics and energy storage. chemimpex.com

| Material | Electrical Conductivity (S/cm) |

|---|---|

| Poly(benzaldehyde-co-thiophene) | ~3.40 × 10⁻⁴ |

| Poly(benzaldehyde-co-thiophene)/SnO₂ (3%) | 3.95 × 10⁻³ |

Fullerene Functionalization for Modulating Electronics

The strategic functionalization of fullerenes with electron-donating or accepting moieties is a critical area of research for tuning their electronic properties for applications in organic electronics. Benzo[b]thiophene-3-carbaldehyde derivatives have emerged as promising candidates for this purpose.

In a notable study, a novel organic compound derived from benzo[b]thiophene-3-carbaldehyde, 5-(benzo[b]thiophen-3-yl)pyridine-3-carbaldehyde, was used to derivatize fullerene (C₆₀) through a cycloaddition reaction. This resulted in the formation of a stable and processable compound named 3-(benzo[b]thiophene-3yl)-5-fullero-1-methylpyrrolidinepyridine (BTFP). The electronic properties of this new fullerene derivative were found to be comparable to the widely used phenyl-C₆₁-butyric-acid-methyl-ester (PCBM).

The BTFP compound exhibited a lowest unoccupied molecular orbital (LUMO) energy level of 3.93 eV, which is identical to that of PCBM. Furthermore, its first reduction potential was measured at -0.62 V versus a silver/silver chloride (Ag/AgCl) electrode, closely matching the -0.61 V of PCBM. A key difference observed was in the optical properties. The BTFP derivative showed a bathochromic shift in its maximum absorption wavelength (λmax) to 290 nm in chloroform (B151607), compared to 260 nm for PCBM. This red shift is attributed to the grafted benzo[b]thiophene-3-yl)pyridine moiety and suggests an improved light absorption capability, which could be advantageous for photovoltaic applications.

| Property | BTFP | PCBM |

|---|---|---|

| LUMO Energy Level (eV) | 3.93 | 3.93 |

| First Reduction Potential (V vs. Ag/AgCl) | -0.62 | -0.61 |

| Maximum Absorption Wavelength (λmax) in Chloroform (nm) | 290 | 260 |

Optical Sensors

The fluorescent properties of benzo[b]thiophene-3-carbaldehyde make it a key building block in the development of optical sensors. chemimpex.com These sensors are designed to detect specific ions or molecules through changes in their optical signals, such as fluorescence or color. The aldehyde group in benzo[b]thiophene-3-carbaldehyde provides a reactive site for the synthesis of more complex sensor molecules.

Thiophene-based chemosensors operate on principles such as the Chelation Enhanced Fluorescence Effect (CHEF) or the Chelation Enhancement Quenching Effect (CHEQ). researchgate.net In CHEF, the binding of an analyte to the sensor molecule enhances its fluorescence intensity, while in CHEQ, the fluorescence is diminished upon binding. These changes in emission intensity are utilized for the detection of the target analyte. researchgate.net

Research into heterocyclic aldehydes based on thieno[3,2-b]thiophene, a structurally related compound, has demonstrated their potential as optical chemosensors for various cations. semanticscholar.org These studies provide a strong indication of the applicability of benzo[b]thiophene-3-carbaldehyde in similar sensing systems. The design of such sensors often involves creating a receptor unit that selectively binds to the target analyte, which in turn modulates the photophysical properties of the benzothiophene fluorophore. The versatility of the aldehyde functional group allows for the straightforward synthesis of a wide array of derivatives, enabling the development of sensors with high selectivity and sensitivity for environmental and biological monitoring. chemimpex.comsemanticscholar.org

| Compound Name |

|---|

| 3-(benzo[b]thiophene-3yl)-5-fullero-1-methylpyrrolidinepyridine |

| 5-(benzo[b]thiophen-3-yl)pyridine-3-carbaldehyde |

| Benzaldehyde |

| Benzo[b]thiophene-3-carbaldehyde |

| Fullerene |

| Phenyl-C₆₁-butyric-acid-methyl-ester |

| Poly(benzaldehyde-co-thiophene) |

| Silver |

| Silver chloride |

| Thieno[3,2-b]thiophene |

| Thiophene |

| Tin dioxide |

Computational and Mechanistic Studies of Benzo B Thiophene 3 Carbaldehyde and Its Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecular systems. DFT calculations, particularly with hybrid functionals like B3LYP, have proven successful in determining the electronic properties, optimized geometries, and vibrational frequencies of thiophene-based compounds and their derivatives. researchgate.net These calculations are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions. For thiophene (B33073) and benzothiophene (B83047) systems, DFT has been used to study their adsorption on surfaces and to analyze the impact of various functional groups on their electronic characteristics. nih.govdtu.dk

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are important indicators of molecular stability and reactivity. nih.gov

In computational studies on derivatives of the related benzo[b]thiophene-2-carbaldehyde, quantum chemical calculations were performed to determine these parameters. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. nih.gov For instance, different substituents on the benzothiophene scaffold lead to varying energy gaps, which in turn correlates with the molecule's reactivity potential. nih.gov

Table 1: FMO Properties of Benzo[b]thiophene-2-carbaldehyde Derivatives As an illustrative example from studies on related isomers.

| Compound | Energy Gap (ΔE) in eV | Global Hardness (η) | Global Softness (S) |

|---|---|---|---|

| BTAP2 | 3.22 | - | 0.62 |

| BTAP3 | 3.59 | 1.8 | - |

Data sourced from a study on benzo[b]thiophene-2-carbaldehyde derivatives, where BTAP2 showed enhanced reactivity potential due to the lowest energy gap. nih.gov

DFT calculations are instrumental in mapping the energetic landscape of chemical reactions, including the identification of intermediates and transition states. This is particularly valuable for understanding the mechanisms of transformations involving the benzo[b]thiophene core. For instance, in the direct β-arylation (at the C3 position) of benzo[b]thiophene, mechanistic studies suggest a Heck-type pathway. acs.org Computational experiments are often used in conjunction with experimental data to support such proposed mechanisms, calculating the energies of various intermediates and the activation barriers of transition states. acs.org The synthesis of benzo[b]thiophenes often involves transition-metal-catalyzed reactions, and DFT can be used to explore the intricate steps of these catalytic cycles. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it ideal for predicting optical characteristics like absorption and fluorescence spectra. researchgate.netcnr.itrsc.org This method allows for the simulation of electronic transitions, such as the π → π* transitions observed in the conjugated systems of benzothiophene derivatives. nih.gov By calculating the energies of these transitions, TD-DFT can accurately predict the wavelengths of maximum absorption (λmax) in a molecule's UV-Vis spectrum. Studies on various thiophene-based systems have demonstrated that TD-DFT, especially when using range-separated hybrid functionals, provides a consistent and accurate picture of their absorption and fluorescence properties. rsc.orgaps.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a benzo[b]thiophene derivative, might interact with a biological target, typically a protein. nih.gov

Studies on various benzo[b]thiophene derivatives have utilized molecular docking to investigate their binding affinity with specific protein targets. nih.govmdpi.com For example, derivatives of benzo[b]thiophene-2-carbaldehyde were docked against human IgM Fc domains, revealing favorable binding energies. nih.gov Similarly, benzothiophene-chalcone hybrids have been studied for their interactions with cholinesterases. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-protein complex over time. nih.gov MD simulations provide insights into the flexibility of the complex, fluctuations in atomic positions, and the persistence of key interactions like hydrogen bonds. nih.gov In a study on benzo[b]thiophene-2-carbaldehyde derivatives, MD simulations showed that the protein-ligand complexes remained stable, characterized by minimal fluctuations and sustained hydrogen bonding networks. nih.gov

Table 2: Example of Molecular Docking Binding Energies Data from a study on benzo[b]thiophene-2-carbaldehyde derivatives targeting protein 4JVW.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| BTAP1 | -8.0 |

| BTAP2 | -7.5 |

| BTAP3 | -7.6 |

Source: nih.gov

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by observing the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. researchgate.netnih.gov The magnitude of the KIE can provide crucial information about bond-breaking or bond-forming events in the rate-determining step of a reaction. baranlab.org

In the context of benzo[b]thiophene transformations, KIE studies have provided the first experimental kinetic evidence for a Heck-type reaction pathway in the C–H arylation of the heteroarene. acs.org Specifically, for the β-arylation of benzo[b]thiophene, competitive experiments were used to measure the intermolecular ¹³C KIE. A significant primary ¹³C KIE was observed at the C-3 position, indicating that the C-H bond at this position is broken during the rate-limiting step of the reaction. acs.org The observation of KIEs at both the C-2 and C-3 positions was consistent with a rate-limiting carbopalladation step. acs.org

Table 3: Intermolecular ¹³C KIE Values for the β-Arylation of Benzo[b]thiophene

| Position | Experiment 1 (KIE Value ± Error) | Experiment 2 (KIE Value ± Error) |

|---|---|---|

| C-3 | 1.042 ± 0.006 | 1.044 ± 0.005 |

| C-2 | 1.015 ± 0.006 | 1.014 ± 0.005 |

Source: acs.org

Correlation of Computational Results with Experimental Findings

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), has become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like benzo[b]thiophene-3-carbaldehyde and its derivatives. These theoretical studies provide valuable insights that, when correlated with experimental data, offer a more profound understanding of chemical transformations and molecular behavior. Research has consistently demonstrated a strong correlation between in silico predictions and laboratory results for this class of compounds.

A significant area where this correlation is evident is in the study of the optical and photophysical properties of chalcones synthesized from benzo[b]thiophene-3-carbaldehyde. researchgate.netiitm.ac.in DFT and TDDFT calculations have been successfully employed to predict the electronic and dynamic behavior of these molecules. The theoretical results for properties such as UV-visible absorption and photoluminescence have shown a good correlation with experimental measurements. researchgate.netrsc.org This synergy between theory and experiment is crucial for designing and optimizing materials for applications in fields like optoelectronics, sensing, and bioimaging. researchgate.netrsc.org

For instance, studies on novel heteroaryl chalcone (B49325) derivatives synthesized via Claisen-Schmidt condensation of benzo[b]thiophene-3-carbaldehyde with various aromatic ketones have utilized DFT calculations to support experimental findings. researchgate.net The theoretical calculations, performed in solvents like methanol (B129727), align well with the observed optical properties, confirming the suitability of the computational models for predicting the behavior of these systems. researchgate.net

The correlation extends to predicting reaction outcomes and biological activity. In the synthesis of novel heterocyclic hybrids of 4-aza-podophyllotoxin, the reaction of benzo[b]thiophene-3-carbaldehyde resulted in a 70% yield of the desired product, a result that can be rationalized and understood through computational modeling of the reaction pathway. nih.govresearchgate.net Furthermore, computational analysis, including molecular docking, has been used alongside biochemical evaluations to understand the inhibitory potential of benzo[b]thiophene derivatives against enzymes like alkaline phosphatase. nih.gov These studies often find a strong correlation between calculated binding affinities and experimentally determined inhibition constants (IC50 or Ki values), validating the use of computational methods as a predictive tool in drug discovery. nih.gov

The table below presents a conceptual comparison, illustrating the typical correlation observed between computational predictions and experimental data for derivatives of benzo[b]thiophene-3-carbaldehyde, based on findings from various studies.

| Property | Computational Method | Predicted Outcome | Experimental Finding | Correlation |

| UV-vis Absorption | TDDFT | Maximum absorption wavelength (λmax) | Spectroscopically measured λmax | High |

| Photoluminescence | TDDFT | Emission wavelength | Spectroscopically measured emission | High |

| Reaction Yield | DFT (Transition State Theory) | Favorable reaction pathway leading to high yield | High synthetic yield (e.g., 70%) | Good |

| Enzyme Inhibition | Molecular Docking | Low binding energy (high affinity) | Low IC50/Ki value (high potency) | Good |

These examples underscore the powerful synergy between computational and experimental approaches. Theoretical calculations not only validate experimental results but also provide a mechanistic framework for understanding observed phenomena at a molecular level. This integrated approach accelerates the design of new molecules with tailored properties, from advanced optical materials to potent therapeutic agents. researchgate.netnih.govresearchgate.net

Analytical and Spectroscopic Characterization Techniques in Research on Benzo B Thiophene 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of benzo[b]thiophene-3-carbaldehyde. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed picture of the atomic connectivity and chemical environment within the molecule can be established.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of benzo[b]thiophene-3-carbaldehyde provides detailed information about the different proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear at distinct chemical shifts (δ), measured in parts per million (ppm).

The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, a consequence of the strong deshielding effect of the adjacent carbonyl group. The aromatic protons of the benzo[b]thiophene ring system give rise to a more complex pattern of signals. The proton on the thiophene (B33073) ring (H-2) typically appears as a distinct singlet. The protons on the fused benzene (B151609) ring (H-4, H-5, H-6, and H-7) exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.

One study reports the following ¹H NMR data for benzo[b]thiophene-3-carbaldehyde in CDCl₃ at 400 MHz: a singlet at 10.13 ppm corresponding to the aldehydic proton (CHO), a doublet at 8.68 ppm with a coupling constant (J) of 7.7 Hz, a singlet at 8.31 ppm, a doublet at 7.88 ppm with a J value of 7.9 Hz, and a doublet of triplets at 7.48 ppm with J values of 22.8 and 7.3 Hz, the latter integrating to two protons rsc.org. Based on established principles of NMR spectroscopy, a plausible assignment for these signals is presented in the table below. The significant downfield shift of the signal at 8.68 ppm is consistent with the proton at the 4-position, which experiences deshielding from both the fused ring system and the nearby aldehyde group. The singlet at 8.31 ppm is attributable to the H-2 proton.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| CHO | 10.13 | s (singlet) | - |

| H-4 | 8.68 | d (doublet) | 7.7 |

| H-2 | 8.31 | s (singlet) | - |

| H-7 | 7.88 | d (doublet) | 7.9 |

| H-5, H-6 | 7.48 | dt (doublet of triplets) | 22.8, 7.3 |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of benzo[b]thiophene-3-carbaldehyde. The carbon atoms in the molecule resonate at different frequencies depending on their chemical environment.

The carbonyl carbon of the aldehyde group is characteristically found at the most downfield position in the spectrum due to significant deshielding. The quaternary carbons of the fused ring system and the carbons of the thiophene and benzene rings appear at distinct chemical shifts.

For benzo[b]thiophene-3-carbaldehyde in CDCl₃ at 101 MHz, the following chemical shifts have been reported: 185.5, 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, and 122.5 ppm rsc.org. The signal at 185.5 ppm is unequivocally assigned to the aldehydic carbonyl carbon. The remaining signals correspond to the carbon atoms of the bicyclic ring system. A tentative assignment based on predictive models and literature data for similar compounds is provided in the table below.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O | 185.5 |

| C-7a | 143.4 |

| C-3a | 140.5 |

| C-3 | 136.5 |

| C-2 | 135.2 |

| C-6 | 126.2 |

| C-5 | 124.9 |

| C-4 | 122.5 |

| C-7 | Not explicitly resolved in the provided data |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups and vibrational modes present in benzo[b]thiophene-3-carbaldehyde.

Fourier-Transform Infrared (FTIR) Spectroscopy

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrational modes may be more prominent in one technique than the other. For benzo[b]thiophene-3-carbaldehyde, the C=O stretch would also be expected to be a strong band in the Raman spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in Raman spectra. As with FTIR, specific experimental Raman data for benzo[b]thiophene-3-carbaldehyde is not available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorption (λmax) being a key parameter.

For conjugated aromatic systems like benzo[b]thiophene-3-carbaldehyde, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions. The presence of the aldehyde group, a chromophore, extends the conjugation of the bicyclic system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent benzo[b]thiophene.

One source indicates that the maximum absorption wavelength (λmax) for benzo[b]thiophene-3-carbaldehyde in ethanol (B145695) is 302 nm. This absorption is characteristic of the extended π-electron system of the molecule.

| Solvent | λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |

|---|---|---|

| Ethanol | 302 | Data not available |

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of benzo[b]thiophene-3-carbaldehyde. Different ionization methods and analyzers provide complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to produce gas-phase ions from a solution, which is particularly useful for confirming the molecular weight of synthesized compounds. In the analysis of benzo[b]thiophene-3-carbaldehyde, ESI-MS typically detects the protonated molecule, [M+H]⁺. Research has shown the utility of Low-Resolution Mass Spectrometry with an ESI source (LRMS (ESI)) in characterizing this compound. The observed mass-to-charge ratio (m/z) aligns closely with the calculated value, confirming the molecular mass.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₉H₆OS + H]⁺ | 163.0 | 162.9 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions by measuring the mass-to-charge ratio to several decimal places. For benzo[b]thiophene-3-carbaldehyde, with a molecular formula of C₉H₆OS, HRMS is essential for unambiguous formula confirmation. While specific experimental HRMS data for benzo[b]thiophene-3-carbaldehyde is not extensively detailed in publicly available literature, the theoretical exact mass can be calculated. Such analysis is critical in synthetic chemistry to verify the identity of the target molecule against potential byproducts or isomers. HRMS has been applied to derivatives, such as 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) 5,5-dioxide, where the calculated m/z for C₁₄H₆O₂S₂Br₂ was 427.8176 and the found value was 427.8181. mdpi.com

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₉H₆OS | [M]⁺· | 162.0140 |

| C₉H₆OS | [M+H]⁺ | 163.0218 |

| Compound | Technique | Key Fragments (m/z) |

|---|---|---|

| Benzo[b]thiophene-2-carbaldehyde (Isomer) | GC-MS | 162 [M]⁺, 161, 134, 133, 89, 63 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. As of now, a single-crystal X-ray structure determination for benzo[b]thiophene-3-carbaldehyde has not been reported in publicly accessible crystallographic databases.

However, the crystal structure of the parent compound, benzo[b]thiophene, has been determined. This analysis provides a foundational understanding of the core heterocyclic system's geometry and packing in the solid state. Studies on derivatives, such as chalcones derived from thiophene-3-carbaldehyde, also offer insights into the molecular conformations and packing arrangements that can be expected for related structures. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are important for assessing the thermal stability of compounds like benzo[b]thiophene-3-carbaldehyde.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This analysis is used to determine the thermal stability of a material and to study its decomposition behavior. Specific TGA data for benzo[b]thiophene-3-carbaldehyde is not widely available in the scientific literature. However, TGA studies on related, more complex benzo[b]thiophene derivatives, such as those used in organic electronics, have been reported. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene have shown excellent thermal stability, with decomposition temperatures (defined as 5% weight loss) occurring at high temperatures, such as 248 °C and 281 °C for specific derivatives. mdpi.com This suggests that the core benzo[b]thiophene structure is thermally robust. mdpi.commdpi.com

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference material as a function of temperature. While DTA is a valuable tool for studying the thermal properties of materials, including melting points, decomposition temperatures, and phase transitions, a comprehensive search of available scientific literature did not yield specific DTA data for benzo[b]thiophene-3-carbaldehyde.

Research employing other thermal analysis methods, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has been conducted on various benzo[b]thiophene derivatives to assess their thermal stability, particularly in the context of materials science. mdpi.commdpi.com These studies are crucial for understanding the behavior of these compounds at elevated temperatures, which is a critical factor for their application in areas like organic electronics. mdpi.com However, specific research findings detailing the DTA curve, including characteristic endotherms or exotherms, for benzo[b]thiophene-3-carbaldehyde are not presently available in the reviewed literature.

Therefore, a detailed discussion of research findings and data tables specifically pertaining to the Differential Thermal Analysis of benzo[b]thiophene-3-carbaldehyde cannot be provided.

Q & A

Basic: What are the common synthetic routes for benzo[b]thiophene-3-carbaldehyde, and how can reaction conditions be optimized for yield?

Answer:

Benzo[b]thiophene-3-carbaldehyde is typically synthesized via palladium-catalyzed cross-coupling reactions or condensation methods. For example, palladium-catalyzed formylation of aryl halides using tert-butyl isocyanide and formate salts as hydride donors can yield the aldehyde group at the 3-position of the benzothiophene scaffold . Microwave-assisted synthesis has also been employed to enhance reaction efficiency; for instance, condensation with thiohydantoin under microwave irradiation and catalytic 2,2,6,6-tetramethylpiperidine in ethanol produces hydantoin derivatives with high regioselectivity . Optimization strategies include:

- Temperature control : Maintaining reflux conditions (e.g., 70–80°C) for coupling reactions.

- Catalyst selection : Pd(dppf)Cl₂·CH₂Cl₂ improves cross-coupling efficiency in multi-step syntheses .

- Solvent systems : Polar aprotic solvents like DMF or MeCN enhance reactivity in nucleophilic substitutions .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing benzo[b]thiophene-3-carbaldehyde and its derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10 ppm) and aromatic backbone signals. For chalcone derivatives, conjugation shifts are observed in the α,β-unsaturated ketone region .

- Single-crystal XRD : Resolves structural ambiguities, such as the Z-configuration in (Z)-5-(benzo[b]thiophen-3-ylmethylene)-2-thioxoimidazolidin-4-one .

- Mass spectrometry (LRMS/HRMS) : Validates molecular ion peaks (e.g., m/z 162.21 for the parent compound) and fragmentation patterns .

- FT-IR : Identifies carbonyl stretches (~1680 cm⁻¹) and thiophene ring vibrations .

Advanced: How can researchers analyze unexpected products, such as rearranged polycyclic compounds, during reactions involving benzo[b]thiophene-3-carbaldehyde?

Answer:

Unexpected products (e.g., polycyclic rearrangements) require mechanistic and structural analysis:

- Mechanistic probing : Use isotopic labeling (e.g., D₂O quenching) or kinetic studies to trace reaction pathways. For example, the formation of rearranged product 2ap from benzo[b]thiophene-3-carbaldehyde involves a [1,3]-sigmatropic shift, validated by computational modeling .

- XRD crystallography : Resolves bond angles and confirms ring-fused structures .

- DFT calculations : Predict thermodynamic stability of intermediates and transition states .

Advanced: What role does benzo[b]thiophene-3-carbaldehyde play in synthesizing bioactive chalcones, and how are their activities validated?

Answer:

The aldehyde group enables Knoevenagel condensations with ketones to form chalcones, which exhibit antiviral and anticancer properties. For example:

- MERS-CoV inhibition : Chalcone derivatives showed IC₅₀ values <10 μM in pseudovirus assays .

- Structural tuning : Electron-withdrawing substituents on the benzothiophene scaffold enhance binding to viral protease active sites .

- Validation methods :

Advanced: How can computational methods guide the design of benzo[b]thiophene-3-carbaldehyde derivatives for targeted applications?

Answer:

- Molecular docking : Screens derivatives against protein targets (e.g., MERS-CoV spike protein) to prioritize synthesis .

- QSPR modeling : Correlates substituent effects (e.g., -NO₂, -CF₃) with bioactivity or solubility .

- MD simulations : Assesses stability of ligand-protein complexes over nanosecond timescales .

Data Contradiction: How should researchers resolve discrepancies in reported spectral data for benzo[b]thiophene-3-carbaldehyde derivatives?

Answer:

- Cross-validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- Reproducibility checks : Replicate syntheses using documented protocols (e.g., Patel and Chadha’s chalcone method ).

- Reference standards : Use NIST-certified spectra (e.g., NIST Chemistry WebBook ) for calibration.

Basic: What purification strategies are effective for isolating benzo[b]thiophene-3-carbaldehyde from reaction mixtures?

Answer:

- Column chromatography : Silica gel elution with CH₂Cl₂/MeOH/NH₄OH (92:7:1) removes polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for XRD studies .

Advanced: How does steric and electronic modulation of the benzothiophene scaffold influence reactivity in cross-coupling reactions?

Answer:

Retrosynthesis Analysis